9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine
Brand Name:
Vulcanchem
CAS No.:
129297-21-8
VCID:
VC21202801
InChI:
InChI=1S/3C14H13FN2.2C6H8O7/c3*15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h3*1-3,7-8H,4-6H2,(H2,16,17);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
SMILES:
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula:
C54H55F3N6O14
Molecular Weight:
1069 g/mol
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine
CAS No.: 129297-21-8
Cat. No.: VC21202801
Molecular Formula: C54H55F3N6O14
Molecular Weight: 1069 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129297-21-8 |
|---|---|
| Molecular Formula | C54H55F3N6O14 |
| Molecular Weight | 1069 g/mol |
| IUPAC Name | 8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
| Standard InChI | InChI=1S/3C14H13FN2.2C6H8O7/c3*15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h3*1-3,7-8H,4-6H2,(H2,16,17);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
| Standard InChI Key | VHIZLRDZOSUTLU-UHFFFAOYSA-N |
| SMILES | C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| Canonical SMILES | C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator